4-((3,4-dihydroquinolin-1(2H)-yl)methyl)-5-methylisoxazole
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Overview
Description
4-((3,4-dihydroquinolin-1(2H)-yl)methyl)-5-methylisoxazole is a synthetic organic compound that belongs to the class of quinoline derivatives
Mechanism of Action
Target of Action
It’s known that dihydroquinolinones, a family to which this compound belongs, have potent antiproliferative and antitumor activities against a variety of cancer cell lines .
Mode of Action
Dihydroquinolinones have been found to inhibit p38 map kinase, causing cytotoxic activities . This suggests that the compound might interact with its targets, possibly kinases or other proteins, leading to changes in their function and ultimately resulting in cell death.
Biochemical Pathways
The inhibition of p38 MAP kinase suggests that it could impact the MAPK signaling pathway, which plays a crucial role in cellular processes such as growth, differentiation, and apoptosis .
Result of Action
Given its potential antiproliferative and antitumor activities, it can be inferred that the compound may induce cell death in cancer cells . This could be achieved through the inhibition of key proteins or enzymes, leading to disruption of essential cellular processes.
Preparation Methods
The synthesis of 4-((3,4-dihydroquinolin-1(2H)-yl)methyl)-5-methylisoxazole typically involves multi-step organic reactions. One common synthetic route includes the formation of the quinoline ring followed by the introduction of the isoxazole moiety. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
4-((3,4-dihydroquinolin-1(2H)-yl)methyl)-5-methylisoxazole can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, where halogenated derivatives can be formed using reagents like halogens or halogenating agents.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research has indicated its potential use in developing new therapeutic agents for treating various diseases.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
4-((3,4-dihydroquinolin-1(2H)-yl)methyl)-5-methylisoxazole can be compared with other quinoline derivatives, such as:
3,4-dihydroisoquinolin-1(2H)-one: This compound shares a similar quinoline core but differs in its functional groups and overall structure.
6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidenoacetonitrile: Another quinoline derivative with distinct substituents and chemical properties.
The uniqueness of this compound lies in its specific combination of the quinoline and isoxazole moieties, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-ylmethyl)-5-methyl-1,2-oxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-11-13(9-15-17-11)10-16-8-4-6-12-5-2-3-7-14(12)16/h2-3,5,7,9H,4,6,8,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHZQVKSBDZWHCC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CN2CCCC3=CC=CC=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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